![molecular formula C22H22ClNO2 B2422802 1-(4-Chlorophenyl)-2-[(4-methoxybenzyl)amino]-1-phenyl-1-ethanol CAS No. 306977-76-4](/img/structure/B2422802.png)
1-(4-Chlorophenyl)-2-[(4-methoxybenzyl)amino]-1-phenyl-1-ethanol
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Overview
Description
The compound is a complex organic molecule that contains several functional groups, including a chlorophenyl group, a methoxybenzyl group, and a phenylethanol group . These groups are common in many pharmaceuticals and synthetic organic compounds .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. Each of these groups would contribute to the overall structure and properties of the molecule .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar functional groups can undergo a variety of chemical reactions. For example, 4-methoxybenzyl alcohol can undergo photo catalytic oxidation to p-anisaldehyde .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, 4-methoxybenzyl alcohol is soluble in water, chloroform, and ethyl acetate .Scientific Research Applications
- 1-(4-Methoxybenzyl)piperazine serves as a valuable pharmaceutical intermediate. It plays a crucial role in the synthesis of other compounds due to its functional groups and reactivity. Researchers use it to create novel drugs, optimize existing ones, or explore potential therapeutic agents .
- The 4-methoxybenzyl (PMB) group is commonly employed for phenolic ether protection in organic synthesis. By attaching this group to phenolic hydroxyls, researchers can prevent unwanted reactions during complex chemical transformations. The PMB group can be easily removed later, allowing access to the desired product .
- In peptide and protein synthesis, protecting groups are essential to control reactivity. The PMB group acts as a safeguard for phenolic side chains in amino acids. Researchers use it to selectively protect tyrosine residues during peptide assembly, ensuring precise sequence control .
Pharmaceutical Synthesis and Intermediates
Phenolic Ether Protection
Peptide and Protein Chemistry
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-(4-chlorophenyl)-2-[(4-methoxyphenyl)methylamino]-1-phenylethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClNO2/c1-26-21-13-7-17(8-14-21)15-24-16-22(25,18-5-3-2-4-6-18)19-9-11-20(23)12-10-19/h2-14,24-25H,15-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKVPXJLABQUOEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNCC(C2=CC=CC=C2)(C3=CC=C(C=C3)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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